Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzofuran core, followed by the introduction of the hydroxy, carboxylate, and sulfanyl groups. The final step involves the addition of the dimethylamino and ethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.
Scientific Research Applications
Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(methylamino)methyl]-2-{[(4-methylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate
- Ethyl 4-[(dimethylamino)methyl]-2-{[(4-phenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 4-[(dimethylamino)methyl]-2-{[(4-ethylphenyl)sulfanyl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H27NO4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 4-[(dimethylamino)methyl]-2-[(4-ethylphenyl)sulfanylmethyl]-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H27NO4S/c1-5-15-7-9-16(10-8-15)29-14-20-22(23(26)27-6-2)21-17(13-24(3)4)18(25)11-12-19(21)28-20/h7-12,25H,5-6,13-14H2,1-4H3 |
InChI Key |
RJXSUDNVAHALJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)SCC2=C(C3=C(O2)C=CC(=C3CN(C)C)O)C(=O)OCC |
Origin of Product |
United States |
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